molecular formula C17H17FN2O3S2 B2973617 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941901-12-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2973617
CAS No.: 941901-12-8
M. Wt: 380.45
InChI Key: SFIXMKCPIQKMPQ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiophene derivative.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. For example, its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The cyano group and the sulfonyl moiety might play crucial roles in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide

Uniqueness

Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S2/c1-11-12(2)24-17(15(11)10-19)20-16(21)4-3-9-25(22,23)14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIXMKCPIQKMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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